(-)-Abscisic acid

Description

What is abscisic acid?

Abscisic acid is a potent phytohormone that regulates plant growth development and stress-related responses. It plays a vital role in the various plant physiological processes that include stomatal closing and the accumulation of cuticular wax, the senescence of leaves, buds dormancy, seeds germination, the regulation of osmotic pressure, and inhibition of growth, among other things.

(-)-abscisic acid can be described as a (1'R )-(-) enantiomer of abscisic acids, which is not found naturally. It functions as an herbicide. An enantiomer is a derivative form of an (+)-abscisic acid.

Abscisic acid uses

Abscisic acid is involved in a variety of processes of plant development, such as dormancy in the bud and seed, the regulation of organ size, and the closure of stomata. Plants must respond to environmental stressors like the effects of drought and soil salinity freezing tolerance, cold tolerance, heat stress, and metal Ion tolerance.

Abscisic acid to have been involved in abscission. That's why it got its name. Abscisic acid-mediated signaling plays a vital role in plant responses to stressors and pathogens. The plants' genes responsible for Abscisic acid biosynthesis and the pathway sequence are being elucidated. Abscisic acid is also produced by various plant pathogenic fungi using the biosynthetic process that is different from Abscisic acid biosynthesis in plants.

Abscisic acid is created in the terminal buds preparing for winter conditions. This reduces the growth rate of plants and causes leaf primordia to develop scales to protect dormant buds during the cold season. Abscisic acid also blocks the differentiation of the cells inside the vascular cambium. It also adjusts to freezing temperatures in the winter months by halting secondary and primary growth.

The roots can also produce abscisic acid due to decreased soil water potential (which is linked to dry soil) and other conditions where the plant might be stressed. Abscisic acids then move into the leaf and swiftly alters the osmotic power of the stomatal guard cells leading them to shrink and stomata to close. The stomatal closure caused by Abscisic acid decreases transpiration (evaporation of water from the stomata). It prevents further water loss to the leaves in the event of a water shortage. A strong linear relationship was discovered between the Abscisic acid concentration of leaves and the degree of conductance (stomatal resistance) on a leaf surface basis.

Seed germination is impeded with Abscisic acid. It is an antagonist to gibberellin. Abscisic acid also stops the loss of dormancy in seeds.

Abscisic acid biosynthesis

Abscisic acid (abscisic acid) is an isoprenoid plant hormone synthesized in the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. Unlike the structurally related sesquiterpenes formed from the mevalonic acid-derived precursor farnesyl diphosphate (FDP). The C15 backbone of abscisic acid is formed after the cleavage of C40 carotenoids in MEP. Zeaxanthin is the first abscisic acid committed precursor. It is a series of enzyme-catalyzed epoxidations and isomers through violaxanthin. The final cleavage of C40 carotenoid through deoxygenation results in the precursor proximal, xanthoxin, which is later oxidized into abscisic acid. Through abscisic aldehyde.

Abscisic acid has been proven to inhibit the production of the PR2 gene, which permits more callose accumulation at PD and this, in turn, decreases viral intercellular movement and its spread. Abscisic acid in b-1,3glucanase indicates that abscisic acids can enhance the amount of callose that accumulates in various organelles and tissues. Indeed, only the subsequent studies have demonstrated the connection between abscisic acid induction callose accumulation and restricting the movement of viruses.

Callose in the early antiviral response: Is it controlled by SA or abscisic acid?

The early induction of abscisic acids during some incompatible interactions supports the notion that abscisic acids are involved in initial immune responses against certain viruses. It is unclear whether callose deposition at this point is entirely abscisic acid-dependent since no abscisic acid mutants have been tested to confirm the importance of abscisic acid-dependent callose deposition during incompatible interactions.

Abscisic acid regulates downstream reactions to biotic and abiotic environmental changes using post-transcriptional and transcriptional mechanisms. In recent decades, abscisic acid biosynthesis and several signals have been studied.

Structure

3D Structure

Properties

IUPAC Name |

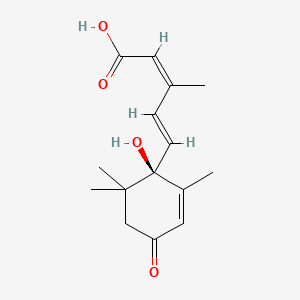

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-QHFMCZIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033205 |

Source

|

| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14398-53-9, 21293-29-8 |

Source

|

| Record name | Abscisic acid, (-)-(2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Stereochemical Resolution of Abscisic Acid

Topic: History of (-)-Abscisic Acid Discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The discovery of Abscisic Acid (ABA) represents a seminal convergence in plant physiology, where three independent lines of research—focusing on abscission, dormancy, and growth inhibition—unified under a single sesquiterpenoid structure (

This guide details the technical chronology of ABA’s isolation, the resolution of its absolute configuration, and the physiological paradox of the (-)-(R)-enantiomer , which, despite being non-natural, exhibits potent biological activity in specific assays.

The Tripartite Discovery (1960s)

The identification of ABA was not a singular "eureka" moment but a triangulation of three distinct physiological phenomena observed by independent groups.

The Abscission Factor (Addicott et al.)

In the early 1960s, Frederick Addicott and his team at the University of California, Davis, investigated the chemical basis of fruit abscission in cotton (Gossypium hirsutum).[1][2][3]

-

Hypothesis: An endogenous substance accelerates the shedding of cotton bolls.[1][3][4]

-

Isolation: Using paper chromatography on ether extracts of young cotton fruits, they isolated two active fractions: Abscisin I and Abscisin II .

-

Outcome: Abscisin II was crystallized and found to be the primary active agent.

The Dormancy Factor (Wareing et al.)

Simultaneously, Philip Wareing at the University of Wales (Aberystwyth) studied bud dormancy in Sycamore (Acer pseudoplatanus) and Birch (Betula pubescens).

-

Observation: Leaves exposed to Short Day (SD) conditions transmitted a signal to the apical bud to induce dormancy.

-

Isolation: An acidic ether fraction was isolated that induced dormancy when reapplied to seedlings.

-

Nomenclature: The substance was named Dormin .[1][2][5][6][7][8]

The Lupin Inhibitor (Van Steveninck)

A third line of evidence emerged from Van Steveninck’s work on Yellow Lupin (Lupinus luteus) in New Zealand.[6] He characterized an "abscission-accelerating factor" in young pods that promoted flower drop, which was later confirmed to be identical to Abscisin II.[8]

The Convergence (1965-1967)

In 1965, a collaboration involving Wareing and the chemical team of J.W. Cornforth (Milstead Laboratory, Shell Research) led to the synthesis of Dormin. Spectroscopic comparison (IR, NMR, MS) confirmed that Abscisin II and Dormin were the same molecule.

-

Standardization: At the 6th International Conference on Plant Growth Substances (1967), the compound was officially renamed Abscisic Acid (ABA) .[3]

Technical Deep Dive: Isolation & Characterization Protocols

The historical isolation of ABA required rigorous purification to separate the hormone from interfering auxins and gibberellins.

Historical Isolation Workflow (Cotton Fruit)

This protocol reconstructs the methodology used by Addicott’s group (Ohkuma et al., 1963).

-

Extraction: 225 kg of young cotton fruit (4-7 days post-anthesis) are macerated in acetone.

-

Solvent Partitioning:

-

Evaporate acetone.

-

Acidify aqueous residue to pH 3.0.

-

Extract with diethyl ether (separates organic acids from neutral sugars).

-

Partition with sodium bicarbonate (NaHCO3) to isolate the acidic fraction.

-

-

Chromatography:

-

Column: Charcoal-Celite column elution.

-

Paper Chromatography: Develop in isopropanol:ammonia:water (10:1:1).

-

Bioassay Guidance: Zones are cut and tested using the Cotton Explant Abscission Bioassay.[9]

-

-

Crystallization: Final purification via recrystallization from chloroform-petroleum ether yields crystals (mp 160-161°C).

The Avena Coleoptile Bioassay

Used by Wareing to quantify "inhibitor

-

Principle: ABA inhibits the auxin-induced elongation of oat (Avena sativa) coleoptile sections.

-

Setup: 4mm coleoptile segments are floated in buffer containing IAA (Indole-3-acetic acid) and the test fraction.

-

Metric: Reduction in length compared to IAA-only control.

The Stereochemical Conundrum: (+)-S vs. (-)-R

The prompt specifically highlights (-)-Abscisic acid . This is a critical technical distinction in the history of the molecule.

Absolute Configuration

Natural ABA possesses one chiral center at C-1'.

-

Natural Form: (+)-(S)-Abscisic Acid . It is dextrorotatory (rotates light to the right).

-

Unnatural Form: (-)-(R)-Abscisic Acid .

Discovery of Configuration (1967): Cornforth and Ryback determined the absolute configuration by synthesizing the enantiomers. They confirmed that the natural hormone isolated from plants was the (+)-S isomer.

The Paradox of (-)-ABA Activity

Historically, enantiomers of biological receptors are expected to be inactive (the "lock and key" model). However, early research revealed a paradox:[6][10]

-

Observation: Synthetic racemic ABA (

) was often as active as natural (+)-ABA in bioassays. -

Implication: The unnatural (-)-ABA must possess biological activity.

-

Mechanism: Later studies showed that while (+)-ABA is the endogenous ligand, (-)-ABA is not metabolized (hydroxylated) as rapidly by the plant's P450 enzymes (specifically CYP707A). Consequently, (-)-ABA persists longer in the tissue, compensating for its lower receptor affinity in some pathways.

Table 1: Comparative Biological Activity of ABA Enantiomers

| Assay Type | (+)-(S)-ABA (Natural) | (-)-(R)-ABA (Unnatural) | Mechanism of Difference |

| Stomatal Closure | High Activity | Low/Moderate Activity | Receptor specificity (PYR/PYL/RCAR) favors (+). |

| Seed Dormancy | High Activity | High Activity | (-)-ABA is metabolized slower, maintaining effective concentration. |

| Gene Expression | High Induction | Variable | Differential binding to soluble receptors. |

Biosynthetic Pathway Elucidation

The discovery of the pathway was a debate between the "Direct Pathway" (from Mevalonic acid

-

1970s Consensus: The Indirect Pathway was proven correct. ABA is a breakdown product of C40 carotenoids (Violaxanthin/Neoxanthin) occurring in the plastids.[3]

-

Key Step: The cleavage of 9'-cis-neoxanthin by NCED (9-cis-epoxycarotenoid dioxygenase) to form Xanthoxin, which migrates to the cytosol to become ABA.

Visualizations

Timeline of Discovery

Caption: The convergence of three independent research lines into the identification of Abscisic Acid (1950s-1970s).[2]

The Indirect Biosynthetic Pathway

Caption: The "Indirect Pathway" showing ABA synthesis via cleavage of C40 carotenoids in the plastid.

References

-

Addicott, F. T., et al. (1964). Physiology of Abscission. Encyclopedia of Plant Physiology .

-

Ohkuma, K., Lyon, J. L., Addicott, F. T., & Smith, O. E. (1963). Abscisin II, an Abscission-Accelerating Substance from Young Cotton Fruit.[2][3][8][11][12] Science , 142(3599), 1592–1593.[11]

-

Cornforth, J. W., Milborrow, B. V., & Ryback, G. (1965). Synthesis of (±)-Abscisin II. Nature , 206, 715.

-

Cornforth, J. W., et al. (1967). The absolute configuration of abscisin II. Nature , 215, 1284–1285.

-

Eagles, C. F., & Wareing, P. F. (1963).[13][14] Experimental Induction of Dormancy in Betula pubescens. Nature , 199, 874–875.

-

Nambara, E., & Marion-Poll, A. (2005). Abscisic Acid Biosynthesis and Catabolism. Annual Review of Plant Biology , 56, 165-185.

Sources

- 1. Abscisic acid - Wikipedia [en.wikipedia.org]

- 2. askfilo.com [askfilo.com]

- 3. Plant Physiology [employees.csbsju.edu]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. The Discovery of Abscisic Acid: A Retrospect - ProQuest [proquest.com]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. worldscientific.com [worldscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. Abscisin II, an Abscission-Accelerating Substance from Young Cotton Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Stereochemical Switch: (-)-Abscisic Acid in Seed Dormancy & Germination

Executive Summary

While natural (+)-(S)-Abscisic acid (ABA) is the canonical regulator of seed dormancy, its enantiomer, (-)-(R)-Abscisic acid , represents a critical tool in plant physiology and agrochemical development. Unlike the natural form, (-)-ABA exhibits unique metabolic stability and selective receptor affinity. This guide dissects the mechanistic role of (-)-ABA, contrasting it with the natural hormone to provide a high-resolution view of dormancy maintenance, signaling kinetics, and potential applications in trait development.

Molecular Basis: The Enantiomeric Distinction

To understand the role of (-)-ABA, we must first distinguish it from the endogenous hormone.

Stereochemistry and Metabolism

-

(+)-(S)-ABA: The naturally occurring form synthesized via the carotenoid pathway. It is rapidly catabolized by CYP707A (ABA 8'-hydroxylase) into phaseic acid (PA), allowing for rapid "on/off" signaling switches during germination.

-

(-)-(R)-ABA: The unnatural enantiomer.[1] Crucially, (-)-ABA is resistant to CYP707A-mediated hydroxylation .

-

Implication: In experimental systems, (-)-ABA acts as a persistent agonist . It induces dormancy effects that are longer-lasting than (+)-ABA because the seed's metabolic machinery cannot easily degrade it. This makes it an invaluable probe for dissecting the duration of signaling required to establish dormancy.

-

Receptor Selectivity (The "Lock and Key" Nuance)

The ABA receptors (PYR/PYL/RCAR superfamily) show differential stereoselectivity, which allows researchers to dissect specific signaling branches:

-

PYL5 & PYL10: Bind (-)-ABA with high affinity (agonist activity).

-

PYL9: Strictly stereospecific to (+)-ABA; does not bind (-)-ABA.

Technical Insight: By using (-)-ABA, researchers can selectively activate specific PYL sub-clades (like PYL5) while leaving others (like PYL9) inactive, a strategy used to uncouple drought tolerance from growth inhibition in synthetic biology.

The Signaling Mechanism

The induction of dormancy is not a passive event but an active suppression of germination driven by the PYL-PP2C-SnRK2 module.

The Core Pathway

-

Perception: ABA (or (-)-ABA) binds to the PYR/PYL receptor.[1][2][3]

-

Gate Closure: The receptor undergoes a conformational change (gate closure), creating a binding surface for Clade A PP2Cs (e.g., ABI1, ABI2).

-

Inhibition of the Inhibitor: The PYL-ABA complex sequesters PP2Cs.[4] Normally, PP2Cs dephosphorylate and silence SnRK2 kinases.

-

Activation: With PP2C removed, SnRK2.2/2.3/2.6 kinases autophosphorylate.

-

Gene Expression: Activated SnRK2s phosphorylate bZIP transcription factors, primarily ABI5 (Abscisic Acid Insensitive 5), which binds to ABA Response Elements (ABRE) to arrest growth.

Visualization: The Signaling Cascade

The following diagram illustrates the pathway, highlighting where (-)-ABA integrates.

Caption: Figure 1. The (-)-ABA signaling cascade.[2][4] Note the resistance to CYP707A degradation, leading to sustained PYL5 activation and prolonged dormancy.

The Dormancy-Germination Switch: ABA vs. GA

Germination is determined by the balance between ABA (dormancy) and Gibberellins (GA, germination).[5][6]

| Feature | ABA / (-)-ABA Dominance | GA Dominance |

| Physiological State | Primary & Secondary Dormancy | Germination (Radicle Emergence) |

| Key Regulator | ABI5 (Transcription Factor) | GAMYB (Transcription Factor) |

| Metabolic Enzyme | NCED (Synthesis), CYP707A (Catabolism) | GA3ox (Synthesis), GA2ox (Catabolism) |

| Effect of (-)-ABA | Hyper-stable dormancy due to lack of degradation. | Overpowered if GA levels rise significantly, but requires higher GA threshold. |

| Environmental Trigger | Drought, Salinity, Maturation | Light (PhyB), Cold Stratification |

The DOG1 Connection: The Delay of Germination 1 (DOG1) protein acts in parallel to ABA. While (-)-ABA activates the canonical pathway, DOG1 binds to heme and interacts with PP2Cs to reinforce dormancy. High levels of DOG1 can impose dormancy even if ABA levels fluctuate, but the presence of ABA (or its stable (-) analog) is required for the full "deep dormancy" phenotype.

Technical Workflow: Experimental Protocols

To study (-)-ABA, precise quantification and bioassays are required. Standard HPLC is insufficient to distinguish enantiomers without chiral columns; thus, LC-MS/MS with chiral separation or specific bioassays is preferred.

Protocol A: Chiral Extraction & Quantification (LC-MS/MS)

Objective: Isolate and quantify ABA levels in seed tissue.

Reagents:

-

Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1 v/v).

-

Internal Standard: d6-(+)-ABA (Deuterated).

-

Column: Chiralpak AD-RH or equivalent (for enantiomer separation).

Step-by-Step:

-

Lyophilization: Freeze-dry 50mg of seed tissue to arrest metabolism.

-

Grinding: Pulverize using a bead beater (3mm tungsten carbide beads) at 30Hz for 2 min.

-

Extraction: Add 1 mL Extraction Solvent + 5 ng d6-ABA internal standard. Vortex 10 min at 4°C.[7]

-

Why: Acidic pH prevents ionization of ABA, keeping it in the organic phase. Cold temp prevents isomerization.

-

-

Clarification: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

Purification (SPE): Pass supernatant through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 10% MeOH, Elute with 100% MeOH.

-

Analysis: Inject into LC-MS/MS (Triple Quadrupole). Monitor transitions 263>153 (ABA) and 269>159 (d6-ABA).

Protocol B: The "Resistant Dormancy" Bioassay

Objective: Demonstrate the metabolic stability of (-)-ABA vs (+)-ABA.

-

Stratification: Surface sterilize Arabidopsis seeds. Plate on 0.5x MS agar.

-

Treatment Groups:

-

Control (Mock)

-

1 µM (+)-ABA

-

1 µM (-)-ABA

-

-

Washout: After 48 hours, transfer seeds to hormone-free media.

-

Observation:

-

(+)-ABA Group: Germination recovers within 24-48 hours (CYP707A degrades the hormone).

-

(-)-ABA Group: Germination remains suppressed for >96 hours (Hormone persists in tissue).

-

Visualization: Analytical Workflow

Caption: Figure 2.[8] Extraction and quantification workflow for ABA enantiomers.

Applications in Agrochemical Development

The unique properties of (-)-ABA are currently being leveraged in "Seed Priming" and "Anti-Transpirant" technologies.

-

Synthetic Analogs: Because (-)-ABA is metabolically stable, it serves as a structural scaffold for designing "super-dormancy" agents that prevent pre-harvest sprouting in cereals (wheat/barley) during wet seasons.

-

Drought Protection: Spray applications of (-)-ABA analogs can close stomata (via PYL interactions) for prolonged periods compared to (+)-ABA, offering extended drought protection without requiring continuous re-application.

-

Receptor Engineering: By understanding how (-)-ABA binds PYL5 but not PYL9, researchers are engineering crops with modified receptors that respond only to an orthogonal synthetic ligand (based on the (-) structure), creating a "chemical switch" for drought tolerance that does not affect normal growth.

References

-

Cutler, S. R., et al. (2010). "Abscisic Acid: Emergence of a Core Signaling Network." Annual Review of Plant Biology. Link

-

Nambara, E., & Marion-Poll, A. (2005). "Abscisic Acid Biosynthesis and Catabolism." Annual Review of Plant Biology. Link

-

Park, S. Y., et al. (2009).[9] "Abscisic Acid Inhibits Type 2C Protein Phosphatases via the PYR/PYL Family of START Proteins." Science. Link

-

Kushiro, T., et al. (2004).[10] "The Arabidopsis Cytochrome P450 CYP707A Encodes ABA 8'-Hydroxylases: Key Enzymes in Catabolism." The EMBO Journal. Link

-

Okamoto, M., et al. (2013). "Structural insights into the abscisic acid stereospecificity by the ABA receptors PYR/PYL/RCAR." PLOS ONE. Link

Sources

- 1. Structural insights into the abscisic acid stereospecificity by the ABA receptors PYR/PYL/RCAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Abscisic Acid Stereospecificity by the ABA Receptors PYR/PYL/RCAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPK2 Enhances ABA Sensitivity in Seed Germination and Root Growth by Promoting ABA-Induced ABI5 Expression and ABI5 Protein Stability [mdpi.com]

- 5. Abscisic Acid's Role in Seed Dormancy: A Comprehensive Analysis [eureka.patsnap.com]

- 6. Seed dormancy and ABA signaling: The breakthrough goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP707A1 and CYP707A2, Which Encode Abscisic Acid 8′-Hydroxylases, Are Indispensable for Proper Control of Seed Dormancy and Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Precision in Phytohormone Profiling: The Endogenous ABA Landscape

Executive Summary: The Stereochemical Reality

In the high-stakes arena of plant hormone quantification, precision is binary. The prompt for this guide requests the "endogenous levels of (-)-Abscisic acid ."[1] As a Senior Application Scientist, my first duty is to correct a common but critical misconception in the field.

(-)-Abscisic acid (the R-enantiomer) is not endogenous to higher plants.

The naturally occurring hormone is exclusively (+)-(S)-cis,trans-abscisic acid . The biosynthetic machinery of plants—specifically the carotenoid cleavage pathway—is stereospecific. The presence of (-)-ABA in a plant tissue sample indicates one of three things:

-

Contamination: Use of a racemic synthetic standard (±)-ABA during experimentation.

-

Microbial Interaction: Specific phytopathogenic fungi (e.g., Botrytis cinerea) can synthesize ABA via a direct farnesyl pyrophosphate pathway, occasionally producing mixed stereoisomers.

-

Analytical Artifact: Misinterpretation of chiral chromatography data.

This guide serves two purposes: first, to establish the "Null Hypothesis" of (-)-ABA in healthy tissue; and second, to provide the rigorous quantification data and protocols for the actual endogenous effector, (+)-ABA, while detailing how to analytically distinguish the two to ensure data integrity.

Biosynthetic Origins & Stereoselectivity

To understand why (-)-ABA is absent, we must look at the enzymes. Plant ABA is derived from C40 carotenoids (violaxanthin and neoxanthin). The critical cleavage step is mediated by 9-cis-epoxycarotenoid dioxygenase (NCED) .[2]

The Stereospecific Pathway

NCED cleaves 9-cis-xanthophylls to produce xanthoxin . The structure of xanthoxin retains the chiral center at C-1' in the S-configuration. Subsequent oxidation by ABA2 (xanthoxin dehydrogenase) and AAO3 (abscisic aldehyde oxidase) preserves this chirality, resulting exclusively in (+)-S-ABA.

Visualization: The Chiral Checkpoint

The following diagram illustrates the pathway, highlighting the stereochemical conservation that excludes the (-) isomer.

Figure 1: The ABA Biosynthetic Pathway. Note the strict linearity from Neoxanthin to (+)-ABA. There is no enzymatic route in higher plants to generate the (-)-isomer.

Endogenous Profiles of (+)-ABA

Since (-)-ABA levels are effectively zero (Limit of Detection), the following data represents the endogenous (+)-ABA levels. These values serve as the baseline for physiological studies.

Note on Units: Data is standardized to ng/g Fresh Weight (FW) .

Table 1: Tissue-Specific Baseline Levels (Arabidopsis thaliana)

| Tissue Type | Condition | (+)-ABA Concentration (ng/g FW) | Physiological Context |

| Rosette Leaves | Control (Turgid) | 15 - 25 | Basal level for stomatal maintenance. |

| Rosette Leaves | Drought Stress (4h) | 150 - 300 | Rapid synthesis via NCED3 upregulation. |

| Roots | Control | 1 - 5 | Very low; roots rely on shoot-derived ABA or synthesis only under severe local stress. |

| Roots | Salt Stress (150mM NaCl) | 15 - 40 | Local synthesis induced, but still lower than leaves. |

| Dry Seeds | Dormant | 500 - 1500 | Extremely high to maintain dormancy (pre-germination). |

| Imbibed Seeds | Germinating (24h) | < 10 | Rapid catabolism (CYP707A) required to break dormancy. |

Table 2: Crop Species Variation (Comparative)

| Species | Tissue | Stress Condition | (+)-ABA Level (ng/g FW) | Reference Insight |

| Wheat (T. aestivum) | Flag Leaf | Well-Watered | 180 - 200 | Higher basal baseline than Arabidopsis. |

| Wheat (T. aestivum) | Flag Leaf | Partial Root Drying | 900 - 1000 | Long-distance signaling accumulation. |

| Rice (O. sativa) | Leaves | Drought | 1800 - 2500 | High accumulation capacity in monocots. |

| Tea (C. sinensis) | Young Leaves | High Light | 900 - 1300 | Correlates with anthocyanin biosynthesis. |

Technical Protocol: Chiral Quantification

To scientifically prove the absence of (-)-ABA or quantify (+)-ABA with absolute specificity, a standard C18 column is insufficient if racemic contamination is suspected. You must use Chiral LC-MS/MS.

Experimental Workflow

This protocol ensures the separation of enantiomers.

Reagents:

-

Extraction Solvent: 80% Methanol / 19% Water / 1% Acetic Acid (pre-chilled to -20°C).

-

Internal Standard: (+)-d6-ABA (Deuterated). Do not use racemic d6-ABA.

-

Purification: OASIS HLB Solid Phase Extraction (SPE) cartridges.

Step-by-Step Protocol:

-

Harvest & Flash Freeze: Harvest 100mg plant tissue and immediately freeze in liquid nitrogen. Grind to fine powder.

-

Extraction: Add 1 mL Extraction Solvent spiked with 5 ng (+)-d6-ABA. Vortex 1 min. Shake at 4°C for 1 hr.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

SPE Cleanup:

-

Condition HLB cartridge with 1 mL Methanol, then 1 mL Water.

-

Load supernatant.

-

Wash with 1 mL 10% Methanol.

-

Elute with 1 mL 100% Methanol.

-

-

Reconstitution: Evaporate eluate under nitrogen stream. Reconstitute in 100 µL Mobile Phase A.

-

LC-MS/MS Analysis (Chiral Mode):

-

Column: Chiralpak AD-RH or Phenomenex Lux Cellulose-1 (150 x 4.6 mm).

-

Mobile Phase: Isocratic 0.1% Formic Acid in Water : Acetonitrile (85:15).

-

Detection: Triple Quadrupole MS (MRM Mode).

-

Mass Spectrometry Transitions

Use these transitions to distinguish the endogenous molecule from the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| (+)-ABA | 263.1 | 153.1 | 18 | Negative (-) |

| (+)-ABA (Quantifier) | 263.1 | 219.1 | 14 | Negative (-) |

| d6-ABA (Internal Std) | 269.1 | 159.1 | 18 | Negative (-) |

Workflow Visualization

The following diagram details the critical decision points in the analytical workflow to ensure enantiomeric purity.

Figure 2: Analytical Workflow. Chiral chromatography is the only method to definitively validate the absence of (-)-ABA.

References

-

Nambara, E., & Marion-Poll, A. (2005). Abscisic acid biosynthesis and catabolism. Annual Review of Plant Biology, 56, 165-185. [Link]

-

Cutler, S. R., Rodriguez, P. L., Finkelstein, R. R., & Abrams, S. R. (2010). Abscisic acid: emergence of a core signaling network.[3] Annual Review of Plant Biology, 61, 651-679. [Link]

-

Gómez-Cadenas, A., et al. (2002). Abscisic acid quantification in plant tissue. Current Protocols in Food Analytical Chemistry. [Link]

-

Zaharia, L. I., et al. (2005). Adaptive potential of ABA levels in wheat. Journal of Experimental Botany, 56(419), 2353-2362. [Link]

-

Zhang, J., et al. (2006). ABA biosynthesis and signaling in response to drought. Plant Physiology, 141(3), 896-907. [Link]

Sources

Technical Monograph: The Enigma and Synthesis of (-)-Abscisic Acid

Executive Summary

(-)-Abscisic acid ((-)-ABA) , also known as (R)-ABA, represents a stereochemical anomaly in plant biology. While its enantiomer, (+)-(S)-ABA, is the ubiquitous phytohormone regulating stress responses and dormancy, (-)-ABA is largely absent from natural biosynthetic pathways. However, its significance in drug development and agrochemical research is profound. Unlike the natural form, (-)-ABA is resistant to the primary catabolic enzyme CYP707A, rendering it a hyper-stable probe for dissecting ABA receptor signaling networks. This guide outlines the biosynthetic exclusion of (-)-ABA, its differential biological activity, and the rigorous synthetic methodologies required to isolate this "unnatural" enantiomer for high-precision research.

Part 1: Stereochemical Context & Biological Relevance[1][2][3]

The Chirality of Stress Signaling

Abscisic acid possesses a single chiral center at C-1', creating two enantiomers:[1][2]

-

(+)-(S)-ABA: The naturally occurring hormone.[2][3][4][5][6]

-

(-)-(R)-ABA: The "unnatural" enantiomer.[3]

Although early studies suggested (-)-ABA was biologically inactive, modern receptor binding assays reveal a nuanced reality. The core signaling complex involves PYR/PYL/RCAR receptors.[2] While (+)-ABA binds all receptors with high affinity, (-)-ABA acts as a selective agonist for specific receptor subclasses (e.g., PYL5, PYL9) while failing to activate others (e.g., PYL2).

Metabolic Stability: The Critical Differentiator

The primary utility of (-)-ABA in research lies in its metabolic resistance. The cytochrome P450 monooxygenase CYP707A hydroxylates (+)-ABA at the 8'-position to initiate degradation (phaseic acid pathway).[3]

-

Mechanism: CYP707A strictly recognizes the (S)-configuration.

-

Result: (-)-ABA evades this degradation pathway, maintaining high cellular titers for prolonged periods. This makes it an ideal scaffold for designing long-lasting antitranspirants or drought-tolerance agents.

Part 2: Natural Sources (The Biosynthetic Exclusion)

The "Null" Hypothesis of Natural Occurrence

Contrary to some misconceptions, (-)-ABA is not produced by plants. Plants synthesize (+)-ABA via the carotenoid pathway (indirect pathway), where the cleavage of C40 xanthophylls (9-cis-violaxanthin or 9-cis-neoxanthin) by NCED enzymes yields xanthoxin. This precursor retains the chiral configuration that ultimately oxidizes to (+)-S-ABA.

Fungal Biosynthesis

Certain phytopathogenic fungi (e.g., Botrytis cinerea, Cercospora rosicola) synthesize ABA via the mevalonate pathway (direct pathway).

-

Key Distinction: While fungi produce ABA directly from farnesyl pyrophosphate (FPP), they also predominantly yield the (+)-S-enantiomer.

-

Racemization: Trace amounts of (-)-ABA found in fungal cultures are typically artifacts of non-enzymatic racemization or specific stress-induced isomerization, not direct enzymatic synthesis.

Figure 1: The biosynthetic pathway in plants is stereoselective, producing (+)-S-ABA exclusively. The dashed line indicates the lack of enzymatic machinery to produce (-)-R-ABA.

Part 3: Chemical Synthesis & Resolution Protocols

To obtain high-purity (-)-ABA, researchers must employ either Optical Resolution of racemic mixtures or Asymmetric Total Synthesis .

Method A: Optical Resolution of (±)-Abscisic Acid (Practical Route)

This method is preferred for laboratories requiring both enantiomers for comparative studies. It utilizes high-performance liquid chromatography (HPLC) with chiral stationary phases.

Protocol 1: Chiral HPLC Separation

Objective: Isolate (-)-ABA from commercially available racemic (±)-ABA.

-

Preparation of Methyl Ester:

-

Dissolve 100 mg of (±)-ABA in methanol.

-

Add excess diazomethane (ether solution) at 0°C.

-

Stir for 30 min. Evaporate solvent to yield (±)-ABA methyl ester (quantitative).

-

Note: Resolution of the ester is often superior to the free acid due to solubility and column interaction.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OD or AD (Daicel), 250 x 4.6 mm.

-

Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% TFA (if running free acid) or pure Hexane/IPA (for ester).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Elution Order:

-

Typically, the (+)-S-enantiomer elutes first, followed by the (-)-R-enantiomer.

-

Validation: Collect fractions and measure Optical Rotation (

). (+)-ABA will be positive; (-)-ABA will be negative.

-

-

Hydrolysis (Post-Separation):

-

Dissolve (-)-ABA methyl ester in 1N NaOH/MeOH.

-

Stir at room temperature for 1 hour.

-

Acidify with 1N HCl to pH 3.0.

-

Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

-

Method B: Asymmetric Total Synthesis (The "Sharpless" Route)

For large-scale production of (-)-ABA without the waste of the unwanted enantiomer, asymmetric synthesis starting from

Protocol 2: Asymmetric Oxidation via Sharpless Epoxidation

This route relies on establishing the chiral center at C-1' via stereoselective oxidation.

Step-by-Step Workflow:

-

Starting Material: Begin with

-Ionone .[7][8] -

Oxidation to 4-keto-

-ionone: Use tert-butyl chromate or similar allylic oxidants.[8] -

Reduction: Reduce the ketone to the allylic alcohol.

-

Sharpless Asymmetric Epoxidation (Key Step):

-

Reagents: Ti(OiPr)4, (-)-Diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP).

-

Stereocontrol: Using (-)-DET directs the oxygen attack to yield the intermediate corresponding to the (R)-configuration of ABA.

-

-

Chain Extension: Use a Wittig or Horner-Wadsworth-Emmons reaction to attach the side chain (Z-configuration is critical).

-

Final Oxidation: Oxidize the intermediate alcohol to the ketone and the terminal aldehyde to the carboxylic acid.

Figure 2: Workflow for the isolation of (-)-ABA via optical resolution of the methyl ester.

Part 4: Analytical Validation & Data Summary

To ensure the integrity of the isolated (-)-ABA, the following analytical benchmarks must be met.

Physiochemical Properties Table

| Property | (+)-S-ABA (Natural) | (-)-R-ABA (Target) |

| Optical Rotation | +430° (approx, in acidic MeOH) | -430° (approx, in acidic MeOH) |

| Melting Point | 160-162 °C | 160-162 °C |

| UV Max | 254 nm | 254 nm |

| CYP707A Metabolism | Rapid (t1/2 ~ minutes/hours) | Resistant / Negligible |

| Receptor Affinity | High (All PYLs) | Selective (PYL5/9 high; PYL2 low) |

Validation Checklist

-

Chiral HPLC: Single peak (>99% ee) on Chiralcel OD.

-

Circular Dichroism (CD): The CD spectrum of (-)-ABA shows a negative Cotton effect at approx. 260 nm, which is the mirror image of (+)-ABA.

-

1H-NMR: Identical to (+)-ABA in achiral solvents. (Note: Use of chiral shift reagents like Eu(hfc)3 is required to distinguish enantiomers by NMR).

References

-

Cutler, S. R., et al. (2010).[2] Abscisic Acid: Emergence of a Core Signaling Network.[2] Annual Review of Plant Biology. Link

-

Nambara, E., & Marion-Poll, A. (2005).[2] Abscisic Acid Biosynthesis and Catabolism.[2][5][6][9][10][11] Annual Review of Plant Biology. Link

-

Kushiro, T., et al. (2004). The Arabidopsis cytochrome P450 CYP707A encodes ABA 8'-hydroxylases: key enzymes in ABA catabolism.[3] The EMBO Journal. Link

-

Tada, Y., et al. (2020). Concise and Practical Total Synthesis of (+)-Abscisic Acid. ACS Omega. Link

-

Zaharia, L. I., et al. (2005). Preparation of deuterated abscisic acid metabolites for use in mass spectrometry. Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetrical ligand binding by abscisic acid 8'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abscisic Acid: A Conserved Hormone in Plants and Humans and a Promising Aid to Combat Prediabetes and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation [frontiersin.org]

- 10. Frontiers | Abscisic acid biosynthesis, metabolism and signaling in ripening fruit [frontiersin.org]

- 11. Frontiers | Abscisic Acid: Role in Fruit Development and Ripening [frontiersin.org]

The (-)-Abscisic Acid Signaling Nexus: A Technical Guide to the Core Regulatory Module

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The phytohormone (-)-Abscisic acid (ABA) is a central regulator of plant development and stress responses, orchestrating a wide array of physiological processes, from seed dormancy and germination to stomatal closure in response to drought. The ability to modulate this pathway holds significant promise for the development of novel agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the core signaling module that governs ABA perception and transduction. We will dissect the intricate interplay between the three principal protein families: the Pyrabactin Resistance 1 (PYR)/PYR1-Like (PYL)/Regulatory Component of ABA Receptor (RCAR) family of ABA receptors, the Clade A Protein Phosphatase 2Cs (PP2Cs), and the SNF1-related protein kinase 2s (SnRK2s). This guide will delve into the mechanistic underpinnings of their interactions, the causal logic behind key experimental methodologies used to elucidate this pathway, and detailed protocols for their implementation.

The Central Dogma of ABA Signaling: A Tightly Regulated Molecular Switch

The core of the (-)-Abscisic acid signaling pathway operates as a sophisticated and elegant double-negative regulatory switch. In the absence of ABA, the Clade A PP2Cs, acting as negative regulators, physically interact with and dephosphorylate SnRK2 kinases, thereby keeping them in an inactive state.[1][2] This maintains a "signal-off" state, preventing the activation of downstream ABA responses.

The arrival of ABA, triggered by developmental cues or environmental stresses, initiates a cascade of events. ABA binds to the PYR/PYL/RCAR family of soluble receptors, inducing a conformational change in the receptor protein.[3] This ABA-bound receptor then gains the ability to interact with the active site of the PP2Cs, effectively inhibiting their phosphatase activity.[3][4] This inhibition of the inhibitor (the PP2C) releases the SnRK2 kinases from repression. The now-active SnRK2s autophosphorylate and subsequently phosphorylate a plethora of downstream targets, including transcription factors and ion channels, to elicit the appropriate physiological responses.[1][2]

This core module provides a rapid and robust mechanism for translating an environmental or developmental signal into a widespread cellular response. The existence of multiple paralogs for each of the core components in many plant species allows for a high degree of specificity and fine-tuning of the ABA response in different tissues and under various conditions.[5]

Core Components: A Closer Look at the Key Players

The Gatekeepers: PYR/PYL/RCAR Receptors

The PYR/PYL/RCAR proteins are a family of START (StAR-related lipid-transfer) domain-containing proteins that function as the primary intracellular receptors for ABA.[6] In Arabidopsis thaliana, this family consists of 14 members. These receptors can be broadly classified into two subfamilies based on their oligomeric state in the absence of ABA: dimeric (e.g., PYR1, PYL1, PYL2) and monomeric (e.g., PYL4-PYL10).[7][8]

The binding of ABA occurs within a hydrophobic pocket of the receptor. This binding event induces a critical conformational change, primarily involving two flexible loops known as the "gate" and the "latch," which close over the ABA-binding pocket.[3] This "closed" conformation is essential for the subsequent interaction with and inhibition of PP2Cs.

The Brakes: Clade A Protein Phosphatase 2Cs (PP2Cs)

The Clade A PP2Cs are a group of serine/threonine phosphatases that act as the central negative regulators of the ABA signaling pathway.[1][4] In Arabidopsis, there are nine members in this clade, including ABI1, ABI2, and HAB1. In the basal state (low ABA), these phosphatases maintain the inactivity of SnRK2 kinases through direct physical interaction and dephosphorylation of key serine/threonine residues in the SnRK2 activation loop.

The interaction between the ABA-bound PYR/PYL/RCAR receptor and the PP2C is highly specific. The closed "gate" and "latch" loops of the receptor dock into the catalytic site of the PP2C, sterically hindering the access of substrates like SnRK2s.[3]

The Transducers: SNF1-Related Protein Kinase 2s (SnRK2s)

The SnRK2s are a family of plant-specific serine/threonine kinases that function as the primary positive regulators of ABA signaling.[1][9] In Arabidopsis, the SnRK2 family has 10 members, which are categorized into three subfamilies based on their ABA responsiveness. Subfamily III SnRK2s (SnRK2.2, SnRK2.3, and SnRK2.6/OST1) are strongly activated by ABA and are the principal players in the core signaling pathway.[9]

Upon release from PP2C-mediated inhibition, SnRK2s become active and phosphorylate a diverse array of downstream targets. These targets include:

-

Transcription Factors: ABA-responsive element (ABRE)-binding factors (ABFs), such as ABF2, are key transcription factors that, upon phosphorylation by SnRK2s, regulate the expression of numerous ABA-responsive genes.[10][11]

-

Ion Channels: SnRK2s directly phosphorylate and regulate the activity of ion channels in guard cells, such as the slow anion channel SLAC1, leading to stomatal closure and reduced water loss.[12]

Visualizing the Pathway and Experimental Workflows

To better understand the dynamics of the ABA signaling pathway and the experimental approaches used to study it, the following diagrams are provided.

Diagram 1: The Core (-)-Abscisic Acid Signaling Pathway

Caption: The core ABA signaling module operates as a double-negative switch.

Diagram 2: Experimental Workflow for Validating Protein-Protein Interactions

Caption: A multi-step approach to confirm protein-protein interactions.

Quantitative Analysis of Core Component Interactions

The interactions between the core components of the ABA signaling pathway have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). This method directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

| Interacting Molecules | Condition | Dissociation Constant (Kd) | Reference(s) |

| PYR1 + ABA | - | >50 µM | [8] |

| PYL5/PYL6/PYL8 (monomeric) + ABA | - | ~1 µM | [8] |

| PYL1 + ABA | - | 23.5 µM | [4] |

| PYR/PYL/RCAR + ABA + PP2C (Ternary Complex) | In the presence of PP2C | 30-60 nM | [8] |

Insight: The data clearly demonstrates that while the affinity of some PYR/PYL receptors for ABA alone is in the micromolar range, the formation of the ternary complex with a PP2C dramatically increases the affinity for ABA into the nanomolar range. This cooperative binding mechanism ensures a highly sensitive and robust response to changes in ABA concentration.

Field-Proven Methodologies: A Senior Application Scientist's Perspective

Yeast Two-Hybrid (Y2H) Assay: A Powerful Tool for Discovery

The Y2H system is an excellent and widely used in vivo method for identifying novel protein-protein interactions. Its power lies in its ability to screen large libraries of proteins against a "bait" protein of interest.

Causality Behind Experimental Choice: In the context of the ABA signaling pathway, Y2H was instrumental in the initial discovery of the interaction between the PYR/PYL/RCAR receptors and the PP2Cs. The ABA-dependency of this interaction can also be elegantly demonstrated by growing the yeast on media with and without ABA.

Detailed Protocol: Yeast Two-Hybrid Assay for PYR/PYL-PP2C Interaction

-

Vector Construction:

-

Clone the full-length cDNA of a PYR/PYL receptor (e.g., PYR1) into the "bait" vector (e.g., pGBKT7), which fuses the receptor to the GAL4 DNA-binding domain (BD).

-

Clone the full-length cDNA of a PP2C (e.g., ABI1) into the "prey" vector (e.g., pGADT7), which fuses the phosphatase to the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

After 3-5 days of growth, replica-plate the colonies onto selective media:

-

SD/-Leu/-Trp/-His (low stringency selection)

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection)

-

-

To test for ABA-dependency, prepare parallel sets of plates containing 50 µM (-)-Abscisic acid.

-

Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on the selective media indicates a positive interaction.

-

-

β-Galactosidase Assay (Quantitative):

-

For a more quantitative measure of interaction strength, perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The strength of the interaction is proportional to the β-galactosidase activity.

-

In Vitro Kinase Assay: Unraveling Phosphorylation Events

In vitro kinase assays are indispensable for demonstrating direct phosphorylation of a substrate by a kinase and for quantifying kinase activity.

Causality Behind Experimental Choice: This assay was critical in proving that SnRK2s directly phosphorylate downstream targets like ABF transcription factors. By using recombinant proteins, one can eliminate the confounding factors present in a cellular extract and definitively show a direct kinase-substrate relationship.

Detailed Protocol: In Vitro SnRK2 Kinase Assay

-

Protein Expression and Purification:

-

Express and purify recombinant SnRK2 (e.g., GST-SnRK2.6) and a substrate protein (e.g., His-ABF2) from E. coli.

-

-

Kinase Reaction:

-

Set up the kinase reaction in a total volume of 25 µL containing:

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

1 µg of recombinant SnRK2.6

-

5 µg of recombinant His-ABF2

-

10 µM ATP

-

10 µCi of [γ-³²P]ATP

-

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Analysis of Phosphorylation:

-

Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated proteins.

-

-

Quantitative Analysis:

-

To quantify kinase activity, spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity as pmol of phosphate transferred per minute per µg of kinase.

-

Protoplast Transient Expression Assay: Bridging In Vitro and In Vivo

The protoplast transient expression system offers a versatile platform to study gene expression, protein subcellular localization, and protein-protein interactions within a plant cell context.

Causality Behind Experimental Choice: This system has been invaluable for reconstituting the ABA signaling pathway in a cellular environment. By co-transfecting protoplasts with plasmids encoding the core components and a reporter gene driven by an ABA-responsive promoter, researchers can quantitatively assess the functionality of the pathway.

Detailed Protocol: Protoplast Transient Expression Assay for ABA Signaling

-

Protoplast Isolation:

-

Isolate mesophyll protoplasts from 4- to 5-week-old Arabidopsis thaliana leaves by enzymatic digestion with cellulase and macerozyme.

-

-

Plasmid Constructs:

-

Reporter: A plasmid containing the firefly luciferase (LUC) gene driven by a promoter containing multiple ABREs (e.g., pRD29B-LUC).

-

Internal Control: A plasmid constitutively expressing Renilla luciferase (REN) to normalize for transfection efficiency.

-

Effectors: Plasmids for the expression of PYR1, ABI1, and SnRK2.6 under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

-

Protoplast Transfection:

-

Co-transfect the protoplasts with the reporter, internal control, and effector plasmids using the polyethylene glycol (PEG)-mediated method.

-

-

ABA Treatment and Incubation:

-

Incubate the transfected protoplasts for 5-6 hours in the presence or absence of 10 µM (-)-Abscisic acid.

-

-

Dual-Luciferase Assay:

-

Lyse the protoplasts and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in the LUC/REN ratio in the presence of ABA indicates successful reconstitution of the signaling pathway.

-

Conclusion and Future Directions

The elucidation of the core (-)-Abscisic acid signaling module represents a landmark achievement in plant biology. The PYR/PYL/RCAR-PP2C-SnRK2 signaling cassette provides a paradigm for understanding how plants perceive and respond to their environment with remarkable precision. The experimental approaches detailed in this guide have been instrumental in dissecting this pathway and will continue to be vital for future research.

Looking ahead, key areas of investigation include:

-

Structural Dynamics: High-resolution structural studies of the entire "ABA signalosome" will provide deeper insights into the allosteric regulation of this complex.

-

Post-Translational Modifications: A comprehensive understanding of how phosphorylation, ubiquitination, and other modifications fine-tune the activity and stability of the core components is crucial.

-

Crosstalk with Other Signaling Pathways: Elucidating the nodes of interaction between the ABA pathway and other hormone and stress signaling networks will be essential for a holistic view of plant responses.

-

Translational Research: Leveraging our understanding of this pathway to develop novel chemical modulators for agricultural applications, such as drought-resistant crops, remains a significant and attainable goal.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore and manipulate the fascinating world of ABA signaling.

References

-

PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - NIH. [Link]

-

Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - NIH. [Link]

-

Comprehensive functional analysis of the PYL-PP2C-SnRK2s family in Bletilla striata reveals that BsPP2C22 and BsPP2C38 interact with BsPYLs and BsSnRK2s in response to multiple abiotic stresses - Frontiers. [Link]

-

A model of PYR/PYL/RCAR involved PP2C and SnRK2 in the major ABA signaling pathways. - ResearchGate. [Link]

-

Structural insights into PYR/PYL/RCAR ABA receptors and PP2Cs - PubMed. [Link]

-

(A) In the presence of ABA, the ABA receptors PYR/PYL/RCAR form a complex with PP2C, and this inhibits the phosphatase activity of PP2C and thereby activate SnRK2. - ResearchGate. [Link]

-

Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC - NIH. [Link]

-

Proposed model of the major ABA signaling pathway. PYR/PYL/RCAR, PP2C... - ResearchGate. [Link]

-

SnRK2s: Kinases or Substrates? - MDPI. [Link]

-

PYR/PYL/RCAR receptors play a major role for quantitative regulation of stomatal aperture and transcriptional response to abscisic acid - CORE. [Link]

-

Identification of Two Protein Kinases Required for Abscisic Acid Regulation of Seed Germination, Root Growth, and Gene Expression in Arabidopsis - PMC - NIH. [Link]

-

Quantitative phosphoproteomics identifies SnRK2 protein kinase substrates and reveals the effectors of abscisic acid action - PubMed Central. [Link]

-

SnRK2 Protein Kinases—Key Regulators of Plant Response to Abiotic Stresses - PMC. [Link]

-

Characterization of the ABA receptor PYL gene family and identification of DoPYL1-interacting proteins in Dendrobium officinale - PubMed Central. [Link]

-

Abscisic acid inhibits PP2Cs via the PYR/PYL family of ABA-binding START proteins - PMC. [Link]

-

Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PubMed Central. [Link]

-

Core Components of Abscisic Acid Signaling and Their Post-translational Modification. [Link]

-

PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - MDPI. [Link]

-

SnRK2 Protein Kinases and mRNA Decapping Machinery Control Root Development and Response to Salt1 [OPEN] | Plant Physiology | Oxford Academic. [Link]

-

Regulations of core abscisic acid (ABA) signaling components In the... - ResearchGate. [Link]

-

(PDF) Characterization of the ABA receptor PYL gene family and identification of DoPYL1-interacting proteins in Dendrobium officinale - ResearchGate. [Link]

-

Quantitative phosphoproteomics identifies SnRK2 protein kinase substrates and reveals the effectors of abscisic acid action | PNAS. [Link]

-

Osmotic signaling releases PP2C-mediated inhibition of Arabidopsis SnRK2s via the receptor-like cytoplasmic kinase BIK1 - PubMed Central. [Link]

-

Control of ABA Signaling and Crosstalk with Other Hormones by the Selective Degradation of Pathway Components - MDPI. [Link]

-

Quantitative phosphoproteomics identifies SnRK2 protein kinase substrates and reveals the effectors of abscisic acid action - Semantic Scholar. [Link]

-

Control of ABA Signaling and Crosstalk with Other Hormones by the Selective Degradation of Pathway Components - ResearchGate. [Link]

Sources

- 1. Frontiers | Comprehensive functional analysis of the PYL-PP2C-SnRK2s family in Bletilla striata reveals that BsPP2C22 and BsPP2C38 interact with BsPYLs and BsSnRK2s in response to multiple abiotic stresses [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into PYR/PYL/RCAR ABA receptors and PP2Cs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. SnRK2 Protein Kinases—Key Regulators of Plant Response to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Two Protein Kinases Required for Abscisic Acid Regulation of Seed Germination, Root Growth, and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative phosphoproteomics identifies SnRK2 protein kinase substrates and reveals the effectors of abscisic acid action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of (-)-Abscisic Acid in Fruit Ripening and Senescence: A Technical Guide for Researchers

Abstract

(-)-Abscisic acid (ABA), a ubiquitous phytohormone, has emerged as a critical regulator of fruit ripening and senescence in both climacteric and non-climacteric fruits. Once primarily associated with stress responses and dormancy, a growing body of evidence now firmly establishes ABA's role in orchestrating the complex symphony of physiological and biochemical changes that define fruit maturation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of ABA's involvement in these processes. We will delve into the intricacies of ABA biosynthesis and its core signaling pathway, explore its dynamic interplay with other key phytohormones, and present detailed, field-proven methodologies for its study. This guide is designed to be a valuable resource, offering not only a robust theoretical framework but also practical, step-by-step protocols and data interpretation strategies to empower cutting-edge research in post-harvest biology and crop improvement.

Introduction: Beyond Stress and Dormancy - ABA's Ascendancy in Fruit Biology

For decades, the narrative of (-)-abscisic acid (ABA) in plant biology was largely confined to its roles in mediating abiotic stress tolerance and regulating seed dormancy and germination. However, recent and ongoing research has illuminated a far more nuanced and pivotal role for this sesquiterpenoid hormone, particularly in the developmental programs of fruit ripening and subsequent senescence.[1][2] It is now understood that ABA acts as a key signaling molecule, influencing a wide array of ripening-associated traits, including color development, flesh softening, and the accumulation of sugars and aromatic compounds.[3] Its influence extends across the physiological spectrum of fruit types, playing a significant role in both ethylene-dependent (climacteric) and ethylene-independent (non-climacteric) ripening processes.[3]

This guide will provide a deep dive into the molecular underpinnings of ABA's action in fruit. We will begin by dissecting the biosynthesis and catabolism of ABA, which collectively govern its endogenous concentration, a critical determinant of its physiological effects. We will then navigate the core ABA signaling cascade, from receptor perception to the transcriptional regulation of downstream target genes. A key focus will be the intricate crosstalk between ABA and other phytohormones, such as ethylene, auxin, and gibberellins, which forms a complex regulatory network that fine-tunes the ripening process.

Recognizing the importance of robust experimental design, this guide also provides detailed, step-by-step protocols for key analytical techniques. These methodologies are presented with an emphasis on the causality behind experimental choices, aiming to equip researchers with the knowledge to not only perform these assays but also to troubleshoot and adapt them to their specific research questions. By integrating fundamental knowledge with practical application, this technical guide serves as a comprehensive resource for advancing our understanding of ABA's multifaceted role in the journey of a fruit from maturation to senescence.

The Molecular Blueprint: ABA Biosynthesis and Signaling

The physiological impact of ABA is intricately linked to its concentration within the fruit tissues, which is a dynamic balance between its biosynthesis and catabolism.[4] Understanding this metabolic flux is fundamental to deciphering its regulatory role in ripening.

The Carotenoid Connection: ABA Biosynthesis Pathway

In higher plants, ABA is synthesized via the indirect pathway, originating from the cleavage of a C40 carotenoid precursor.[5] This multi-step process, primarily occurring in plastids and the cytoplasm, can be summarized as follows:

-

Zeaxanthin to Violaxanthin: The pathway initiates with the epoxidation of zeaxanthin to violaxanthin, a reaction catalyzed by the enzyme zeaxanthin epoxidase (ZEP).

-

Isomerization to 9-cis-Neoxanthin: Violaxanthin is then converted to 9-cis-neoxanthin.

-

The Rate-Limiting Step: The oxidative cleavage of 9-cis-neoxanthin by the 9-cis-epoxycarotenoid dioxygenase (NCED) enzyme is the key regulatory and often rate-limiting step in ABA biosynthesis. The expression of NCED genes is frequently upregulated at the onset of ripening, leading to an increase in ABA levels.

-

Cytosolic Conversion: The resulting C15 intermediate, xanthoxin, is exported to the cytoplasm where it is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR).

-

Final Oxidation: Finally, abscisic aldehyde is oxidized to the active form, (-)-abscisic acid, by abscisic aldehyde oxidase (AAO).

Diagram: (-)-Abscisic Acid Biosynthesis Pathway

Caption: The indirect pathway of ABA biosynthesis from carotenoid precursors.

The Core Signaling Module: From Perception to Transcriptional Response

The perception and transduction of the ABA signal are mediated by a core signaling module that is highly conserved across plant species.[3] This elegant system operates as a negative regulatory circuit, which is relieved upon ABA binding.

The key components of this pathway are:

-

PYR/PYL/RCAR Receptors: These are soluble proteins that act as the primary ABA receptors.[6]

-

Protein Phosphatases Type 2C (PP2Cs): These enzymes are negative regulators of the ABA signaling pathway. In the absence of ABA, PP2Cs are active and repress downstream signaling.[6]

-

SNF1-related Protein Kinases 2 (SnRK2s): These are positive regulators of ABA signaling. Their activity is suppressed by PP2Cs in the absence of ABA.

-

ABA-Responsive Element (ABRE)-Binding Factors (ABFs)/AREBs: These are transcription factors that bind to ABRE motifs in the promoters of ABA-responsive genes, thereby regulating their expression.

The signaling cascade proceeds as follows:

-

ABA Binding and Receptor Activation: In the presence of ABA, the hormone binds to the PYR/PYL/RCAR receptors, inducing a conformational change.

-

PP2C Inhibition: The ABA-bound receptor complex then interacts with and inhibits the activity of PP2Cs.[6]

-

SnRK2 Activation: The inhibition of PP2Cs relieves their repression of SnRK2s. The now-active SnRK2s autophosphorylate and are further activated.

-

Transcription Factor Phosphorylation: Activated SnRK2s phosphorylate and activate downstream targets, including the ABF/AREB transcription factors.

-

Transcriptional Regulation: The activated ABF/AREB transcription factors bind to the ABRE cis-acting elements in the promoters of ABA-responsive genes, leading to their transcriptional activation or repression, and ultimately orchestrating the physiological responses associated with fruit ripening and senescence.

Diagram: Core ABA Signaling Pathway

Caption: The core ABA signaling module from perception to gene regulation.

The Hormonal Crosstalk: ABA's Dialogue with Other Phytohormones

Fruit ripening is not governed by a single hormonal master switch but rather by a complex and dynamic interplay between multiple phytohormones. ABA's role is often synergistic or antagonistic with other key players, most notably ethylene, auxin, and gibberellins.

A Synergistic Partnership: ABA and Ethylene

The interaction between ABA and ethylene is a cornerstone of ripening regulation in both climacteric and non-climacteric fruits.[1] In many climacteric fruits, such as tomato, there is evidence that an increase in ABA precedes the ethylene burst, suggesting that ABA may act as an upstream trigger for ethylene biosynthesis.[3] Exogenous application of ABA can stimulate the expression of key ethylene biosynthesis genes, including ACC synthase (ACS) and ACC oxidase (ACO).[7] Conversely, ethylene can also influence ABA biosynthesis and signaling, creating a complex feedback loop.[7] This synergistic relationship ensures a coordinated and robust progression of ripening.

A Balancing Act: ABA, Auxin, and Gibberellins

The transition from fruit growth to ripening is often marked by a shift in the balance between growth-promoting hormones, like auxin and gibberellins (GAs), and ripening-promoting hormones, like ABA. Typically, auxin levels are high during the early stages of fruit development, promoting cell division and expansion, and then decline as ripening commences, coinciding with a rise in ABA.[3] There is evidence for an antagonistic relationship, where ABA can repress the expression of auxin response factors.[3]

Similarly, gibberellins are generally considered to be inhibitors of ripening. A decrease in the concentration of active GAs is often necessary for ripening to proceed, while an increase in ABA promotes it.[8] This antagonistic interplay ensures that ripening is initiated only when the fruit has reached the appropriate developmental stage.

Diagram: Hormonal Crosstalk in Fruit Ripening

Caption: The interplay between ABA and other key phytohormones in regulating fruit ripening.

Experimental Methodologies: A Practical Guide to Studying ABA in Fruit

To rigorously investigate the role of ABA in fruit ripening and senescence, a suite of robust analytical techniques is required. This section provides detailed, step-by-step protocols for quantifying endogenous ABA levels, analyzing gene expression changes, and identifying protein-protein and protein-DNA interactions within the ABA signaling pathway.

Quantifying Endogenous ABA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: Accurate quantification of ABA levels in fruit tissue at different ripening stages is crucial for correlating its concentration with physiological changes. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol:

-

Sample Preparation:

-

Flash-freeze approximately 100 mg of fruit tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of ice-cold extraction buffer (e.g., 100% methanol) containing a known amount of a deuterated internal standard (e.g., d6-ABA) to each sample. The internal standard is critical for correcting for sample loss during extraction and for accurate quantification.

-

Vortex thoroughly and sonicate for 15 minutes in an ice-water bath.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

Re-extract the pellet with another 1 mL of extraction buffer, sonicate, and centrifuge as before.

-

Pool the supernatants.

-

-

Purification and Concentration:

-

Dry the pooled supernatant completely under a vacuum (e.g., using a SpeedVac).

-

Resuspend the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.

-

Centrifuge at high speed to pellet any insoluble debris and transfer the clear supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Elute ABA and the internal standard using a gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

Detect and quantify ABA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific parent-to-daughter ion transitions for ABA and the internal standard should be optimized for the instrument being used.

-

-

Data Analysis:

-

Calculate the concentration of endogenous ABA by comparing the peak area ratio of endogenous ABA to the deuterated internal standard against a standard curve generated with known concentrations of ABA and the internal standard.

-

Diagram: ABA Quantification Workflow

Caption: Step-by-step workflow for ABA quantification using LC-MS/MS.

Transcriptomic Profiling: RNA Sequencing (RNA-seq)

Rationale: RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification and quantification of genes that are differentially expressed in response to ABA or during different stages of ripening.

Protocol:

-

RNA Extraction:

-

Extract total RNA from fruit tissue using a method that effectively removes polysaccharides and polyphenols, which are abundant in fruit and can inhibit downstream enzymatic reactions. Kits specifically designed for plant tissues are recommended.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.

-

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2.

-